molecular formula C21H21N3O4S B14967513 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

Cat. No.: B14967513
M. Wt: 411.5 g/mol
InChI Key: FGODCIHOMLLJHV-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a dimethylbenzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide typically involves multi-step synthetic routes. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium ethoxide, ethanolic sodium ethoxide solution, and concentrated hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding amines or alcohols.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit protein kinases, which play a key role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide can be compared with other similar compounds, such as hydrazine-coupled pyrazoles and quinolinyl-pyrazoles . These compounds share similar structural features and exhibit comparable biological activities. the presence of the thieno[3,4-c]pyrazole core and the specific functional groups in N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide impart unique properties that distinguish it from other related compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide

InChI

InChI=1S/C21H21N3O4S/c1-13-8-14(2)10-15(9-13)21(25)22-20-18-11-29(26,27)12-19(18)23-24(20)16-4-6-17(28-3)7-5-16/h4-10H,11-12H2,1-3H3,(H,22,25)

InChI Key

FGODCIHOMLLJHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC)C

Origin of Product

United States

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